molecular formula C25H26N6O3 B11675018 Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate

Cat. No.: B11675018
M. Wt: 458.5 g/mol
InChI Key: RBHIBOYCONEPEY-UHFFFAOYSA-N
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Description

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate is a complex organic compound that features a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes. For example, it may antagonize muscarinic receptors, which are involved in various neurological functions .

Comparison with Similar Compounds

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-[[5-(4-benzylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate

InChI

InChI=1S/C25H26N6O3/c1-2-33-25(32)19-8-10-20(11-9-19)26-23-24(28-22-21(27-23)29-34-30-22)31-14-12-18(13-15-31)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,26,27,29)

InChI Key

RBHIBOYCONEPEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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